(1R,4aR,4bS,7R,10aR)-7-ethenyl-6-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4aR,4bS,7R,10aR)-7-ethenyl-6-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid is a diterpenoid.
Scientific Research Applications
Synthetic Studies and Structural Analysis
- The compound has been a subject of synthetic studies, such as the stereocontrolled synthesis of its derivatives for potential applications in terpenoid synthesis (Banerjee et al., 1979).
- It serves as a precursor in the synthesis of novel Erythrophleum alkaloid analogues, which highlights its role in creating structurally diverse molecules (Baker et al., 1991).
- Structural analysis of related compounds, such as acanthoic acid and dehydroabietic acid, provides insight into the stereochemistry and conformational dynamics of this class of compounds (Suwancharoen et al., 2010); (Rao et al., 2009).
Application in Host-Guest Chemistry
- Derivatives of this compound have been utilized in the synthesis of host compounds for inclusion studies, demonstrating its potential in supramolecular chemistry (Tanaka et al., 2002).
Environmental and Biochemical Studies
- In environmental research, related compounds have been studied for their degradation pathways, like in the degradation of phenanthrene by Arthrobacter sp. P1-1, providing insights into bioremediation strategies (Seo et al., 2006).
- The analysis of chiral carboxylic acids, including derivatives of this compound, through NMR using optically active amines, indicates its significance in stereochemical investigations (Kuhn et al., 1993).
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,4aR,4bS,7R,10aR)-7-ethenyl-6-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-5-18(2)12-13-7-8-15-19(3,14(13)11-16(18)21)9-6-10-20(15,4)17(22)23/h5,12,14-16,21H,1,6-11H2,2-4H3,(H,22,23)/t14-,15+,16?,18+,19+,20+/m0/s1 |
InChI Key |
UAXNLFQWKCSHGV-TXPIITFASA-N |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=C[C@@](C(C[C@H]23)O)(C)C=C)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC3=CC(C(CC23)O)(C)C=C)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3=CC(C(CC23)O)(C)C=C)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.